molecular formula C13H8F2O5 B8743212 Methanone, bis(5-fluoro-2,4-dihydroxyphenyl)- CAS No. 430459-44-2

Methanone, bis(5-fluoro-2,4-dihydroxyphenyl)-

Cat. No. B8743212
CAS RN: 430459-44-2
M. Wt: 282.20 g/mol
InChI Key: XPOHFOREFHRMND-UHFFFAOYSA-N
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Description

Methanone, bis(5-fluoro-2,4-dihydroxyphenyl)- is a useful research compound. Its molecular formula is C13H8F2O5 and its molecular weight is 282.20 g/mol. The purity is usually 95%.
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properties

CAS RN

430459-44-2

Product Name

Methanone, bis(5-fluoro-2,4-dihydroxyphenyl)-

Molecular Formula

C13H8F2O5

Molecular Weight

282.20 g/mol

IUPAC Name

bis(5-fluoro-2,4-dihydroxyphenyl)methanone

InChI

InChI=1S/C13H8F2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H

InChI Key

XPOHFOREFHRMND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)O)O)C(=O)C2=CC(=C(C=C2O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-dimethoxy-5-fluorobenzoic acid 6 (5.4 g, 27 mmol) in dry CH2Cl2 (100 mL) was treated with 10.6 mL of oxalyl chloride under an Ar atmosphere and stirred at room temperature overnight. The excess reagent and solvent were removed under reduced pressure. The residue, 2,4-dimethoxy-5-fluorobenzoyl chloride, was redissolved in anhydrous CH2Cl2 (125 mL). 1,3-dimethoxy-4-fluorobenzene 3 (3.29 mL, 26 mmol) and AlCl3 (10.8 g, 81 mmol) were added at 0° C. After stirring at 0° C. for 1 h, the reaction mixture was allowed to warm to room temperature for 67 h, the mixture was then hydrolyzed with 1M HCl (300 mL) at 0° C. and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude product was purified by flash column chromatography, eluting with 30%-40% EtOAc in hexane to yield 7 (3.3 g, 44%) as a yellow solid. 1H NMR (300 MHz, MeOH-d4) 7.14 (d, 2H, J=11.5 Hz), 6.46 (d, 2H, J=7.4 Hz); 13C NMR (75 MHz, MeOH-d4) δ 199.1, 159.0, 152.9, 152.7, 147.7, 144.5, 119.2, 118.9, 114.2, 114.1, 106.1, 106.0; 19F NMR (282 MHz, MeOH-d4). δ −149.8 (dd, 2F).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Yield
44%

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